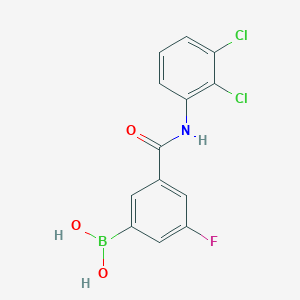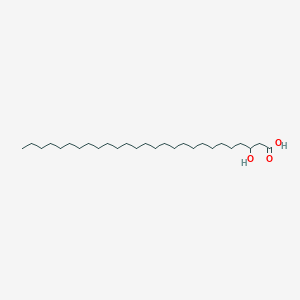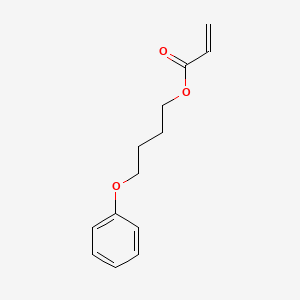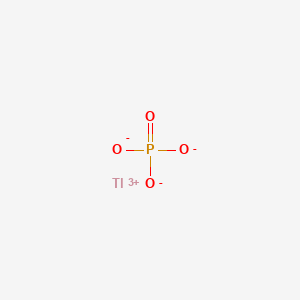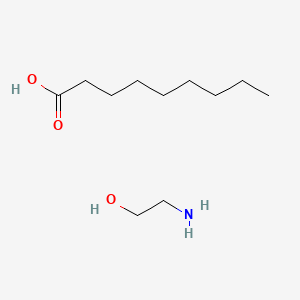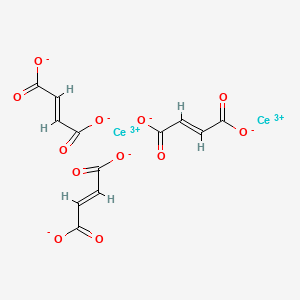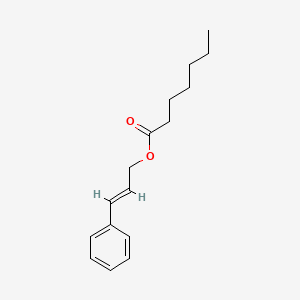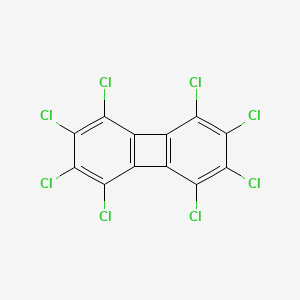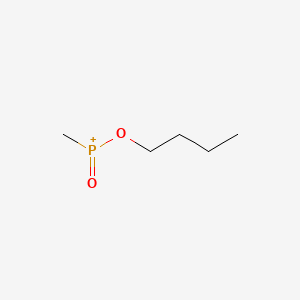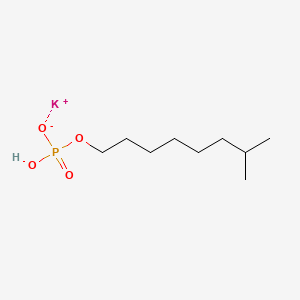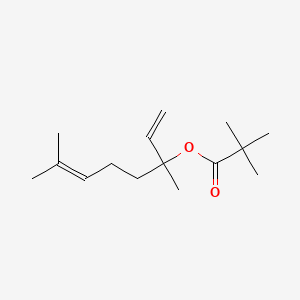
1,5-Dimethyl-1-vinylhex-4-enyl pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-1-vinylhex-4-enyl pivalate, also known as linalyl pivalate, is an organic compound with the molecular formula C15H26O2. It is a colorless to pale yellow liquid with a fruity and floral aroma. This compound is used in various applications, including fragrances and flavorings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1-vinylhex-4-enyl pivalate can be synthesized through the esterification of linalool with pivalic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often subjected to additional purification steps to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethyl-1-vinylhex-4-enyl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The vinyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1,5-Dimethyl-1-vinylhex-4-enyl pivalate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of fragrances, flavorings, and cosmetics.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethyl-1-vinylhex-4-enyl pivalate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Linalyl acetate: Similar structure but with an acetate group instead of a pivalate group.
Geranyl acetate: Similar structure but with a different alkyl chain.
Citronellyl acetate: Similar structure but with a citronellol backbone.
Uniqueness
1,5-Dimethyl-1-vinylhex-4-enyl pivalate is unique due to its specific ester group (pivalate) and its distinct aroma profile. This makes it particularly valuable in the fragrance and flavoring industries .
Propiedades
Número CAS |
83846-55-3 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
3,7-dimethylocta-1,6-dien-3-yl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H26O2/c1-8-15(7,11-9-10-12(2)3)17-13(16)14(4,5)6/h8,10H,1,9,11H2,2-7H3 |
Clave InChI |
ZZYCDPNQWULUFL-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(C)(C=C)OC(=O)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


